molecular formula C6H13ClN4 B2610383 (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1909309-03-0

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2610383
CAS No.: 1909309-03-0
M. Wt: 176.65
InChI Key: YMFQRYIKHVUVKW-UHFFFAOYSA-N
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Description

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with methyl propargylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine
  • (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol
  • (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)acetic acid

Uniqueness

What sets (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride apart from similar compounds is its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .

Properties

IUPAC Name

(2-ethyl-5-methyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-3-10-8-5(2)6(4-7)9-10;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFQRYIKHVUVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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